2-(3-Methylphenyl)acetophenone

Catalog No.
S803290
CAS No.
34403-03-7
M.F
C15H14O
M. Wt
210.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methylphenyl)acetophenone

CAS Number

34403-03-7

Product Name

2-(3-Methylphenyl)acetophenone

IUPAC Name

2-(3-methylphenyl)-1-phenylethanone

Molecular Formula

C15H14O

Molecular Weight

210.27 g/mol

InChI

InChI=1S/C15H14O/c1-12-6-5-7-13(10-12)11-15(16)14-8-3-2-4-9-14/h2-10H,11H2,1H3

InChI Key

PZOYACBZHZVGRS-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)C2=CC=CC=C2

2-(3-Methylphenyl)acetophenone, with the chemical formula C15H14O and CAS number 34403-03-7, is an organic compound that belongs to the class of acetophenones. It features a phenyl ring substituted with a methyl group at the meta position relative to the carbonyl group. This unique structure imparts distinct physical and chemical properties, making it valuable in various industrial and chemical applications. The compound is primarily used for its reactivity in organic synthesis and as an intermediate in the production of other chemical compounds.

  • Organic Synthesis

    2-(3-Methylphenyl)acetophenone possesses a ketone functional group (C=O) and an aromatic ring structure. Ketones are common intermediates in organic synthesis, and aromatic compounds are a fundamental class of organic molecules with diverse applications. This suggests 2-(3-Methylphenyl)acetophenone could potentially serve as a building block or precursor for the synthesis of more complex organic molecules .

  • Material Science

    Aromatic ketones can exhibit interesting properties such as liquid crystallinity or self-assembly behavior. These properties are valuable in material science for applications in areas like organic light-emitting diodes (OLEDs) or liquid crystals for displays . Further research would be needed to determine if 2-(3-Methylphenyl)acetophenone exhibits such properties.

  • Biological Studies

    Due to the structural similarity of 2-(3-Methylphenyl)acetophenone to other aromatic ketones with biological activity, it might be a candidate for investigation in biological assays. However, there is no current data available on its biological properties or potential applications in medicinal chemistry.

, which include:

  • Oxidation: This compound can be oxidized to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to produce 2-(3-Methylphenyl)ethanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: The aromatic ring of 2-(3-Methylphenyl)acetophenone can participate in electrophilic substitution reactions, such as nitration or halogenation, allowing for the introduction of various functional groups into the molecule.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate in an alkaline medium.
  • Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
  • Substitution: Nitration with concentrated nitric acid and sulfuric acid; halogenation using bromine with a catalyst like iron(III) bromide.

Major Products

  • Oxidation: Produces 3-Methylbenzoic acid.
  • Reduction: Yields 2-(3-Methylphenyl)ethanol.
  • Substitution: Results in products like 3-Methyl-4-nitroacetophenone (from nitration) and 3-Methyl-4-bromoacetophenone (from halogenation).

The synthesis of 2-(3-Methylphenyl)acetophenone can be achieved through several methods:

  • Friedel-Crafts Acylation: A common method involves the Friedel-Crafts acylation of 3-methylacetophenone with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction typically occurs in an anhydrous solvent like dichloromethane at low temperatures to control reaction rates and yield.
  • Alternative Methods: Other synthetic routes may include using different acylating agents or modifying reaction conditions to optimize yield and purity.

Industrial Production Methods

In industrial settings, continuous flow reactors may be employed to ensure consistent quality and yield. The production process often includes purification steps such as recrystallization or distillation to achieve high-purity products.

2-(3-Methylphenyl)acetophenone finds utility in various fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Fragrance Industry: Due to its aromatic properties, it can be used in the formulation of fragrances and flavoring agents.
  • Research: It is utilized in laboratories for studying reaction mechanisms and developing new synthetic methodologies.

While specific interaction studies on 2-(3-Methylphenyl)acetophenone are scarce, compounds within the acetophenone family often exhibit interactions with enzymes involved in metabolic pathways. Investigating these interactions could provide insights into potential biological effects and therapeutic applications.

Several compounds are structurally related to 2-(3-Methylphenyl)acetophenone, including:

  • Acetophenone: The parent compound without any methyl substitution.
  • 3-Methylacetophenone: A similar compound where the methyl group is directly attached to the acetophenone structure.
  • 4-Methylacetophenone: Another isomer with the methyl group at the para position.

Uniqueness

The uniqueness of 2-(3-Methylphenyl)acetophenone lies in the specific positioning of the methyl group on the phenyl ring, which significantly influences its chemical reactivity and physical properties. This positional isomerism can lead to variations in boiling points, melting points, and solubility compared to its isomers, making it a distinct compound for various applications.

2-(3-Methylphenyl)acetophenone (CAS 34403-03-7) is an aromatic ketone characterized by a phenyl group bonded to a ketone moiety, with a 3-methylphenyl substituent. Its molecular formula is C₁₅H₁₄O, and its structure includes a central carbonyl group flanked by two aromatic systems: a phenyl ring and a 3-methyl-substituted phenyl ring. This compound is significant in organic synthesis due to its versatility as a building block for pharmaceuticals, agrochemicals, and advanced materials. Its reactivity stems from the electron-withdrawing carbonyl group and the electron-donating methyl substituent, which modulate regioselectivity in electrophilic aromatic substitution reactions.

Historical Context of Ketone Chemistry

The study of ketones dates to the 19th century, when the term "ketone" was coined by Leopold Gmelin. Early work focused on the synthesis of simple ketones like acetone and acetophenone via oxidation of alcohols or Friedel-Crafts acylation. The development of these methods laid the foundation for modern aromatic ketone synthesis, including 2-(3-Methylphenyl)acetophenone. Historical milestones include the optimization of Lewis acid catalysts (e.g., AlCl₃) for Friedel-Crafts reactions and the exploration of alternative pathways such as Grignard reactions and nitrile reductions.

Research Evolution and Current Importance

Recent advances in catalysis and green chemistry have expanded the synthesis routes for 2-(3-Methylphenyl)acetophenone. Patents such as WO2011/038204 A1 highlight its role as an intermediate in pharmaceutical synthesis, while studies in Angewandte Chemie (2013) demonstrate its utility in asymmetric catalysis. Current research prioritizes sustainable production methods, including the use of recyclable catalysts and solvent-free conditions. The compound’s applications in materials science, particularly as a precursor for polymeric resins and electronic materials, underscore its enduring relevance.

XLogP3

3.5

Wikipedia

2-(3-Methylphenyl)-1-phenylethan-1-one

Dates

Last modified: 08-16-2023

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